N-cyclohexyl-4-(1,8-naphthyridin-2-yl)piperidine-1-carboxamide
Description
Properties
IUPAC Name |
N-cyclohexyl-4-(1,8-naphthyridin-2-yl)piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O/c25-20(22-17-6-2-1-3-7-17)24-13-10-15(11-14-24)18-9-8-16-5-4-12-21-19(16)23-18/h4-5,8-9,12,15,17H,1-3,6-7,10-11,13-14H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKKILXQDJSGNCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)N2CCC(CC2)C3=NC4=C(C=CC=N4)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-Substituted Piperidine Intermediates
The piperidine ring serves as the central scaffold, requiring substitution at the 4-position with the 1,8-naphthyridin-2-yl group. A Suzuki-Miyaura coupling is employed, leveraging palladium catalysis to cross-couple a boronic acid derivative of 1,8-naphthyridine with a halogenated piperidine precursor. For example, 4-bromopiperidine-1-carboxylate reacts with 1,8-naphthyridin-2-ylboronic acid under microwave-assisted conditions (Pd(PPh₃)₄, dioxane, aqueous Na₂CO₃, 150°C, 30 min). This method achieves yields of 65–75%, with purification via flash chromatography.
Key Reaction Parameters:
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Catalyst : Tetrakis(triphenylphosphine)palladium(0) (5 mol%)
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Base : 2 M Na₂CO₃ (3 equiv)
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Solvent : Dioxane/H₂O (4:1)
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Temperature : 150°C (microwave irradiation)
Carboxamide Formation at the Piperidine Nitrogen
Aminolysis of Piperidine-1-Carboxylate Esters
The piperidine nitrogen is amidated via reaction of ethyl 4-(1,8-naphthyridin-2-yl)piperidine-1-carboxylate with cyclohexylamine under sealed-tube conditions (150°C, 24 h). This transamidation proceeds via nucleophilic acyl substitution, yielding the target carboxamide with >80% conversion.
Optimization Insights:
Characterization Data:
-
N-Cyclohexyl-4-(1,8-naphthyridin-2-yl)piperidine-1-carboxamide :
Alternative Synthetic Pathways
Direct Carboxamidation via Chloroformate Intermediates
An alternative route involves generating piperidine-1-carbonyl chloride by treating 4-(1,8-naphthyridin-2-yl)piperidine with triphosgene in dichloromethane (0°C, 2 h). Subsequent reaction with cyclohexylamine (2 equiv, Et₃N, 0°C→RT) yields the carboxamide in 70% isolated yield.
Challenges:
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Handling moisture-sensitive intermediates.
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Competing urea formation if amine is present in excess.
Analytical and Pharmacological Considerations
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-4-(1,8-naphthyridin-2-yl)piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, which may reduce any double bonds or nitro groups present in the molecule.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine ring, where halogenated derivatives can be replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Palladium on carbon (Pd/C), sodium borohydride (NaBH₄)
Substitution: Alkyl halides, amines, thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions typically result in the formation of new derivatives with varied functional groups.
Scientific Research Applications
Antimicrobial Activity
One of the most significant applications of N-cyclohexyl-4-(1,8-naphthyridin-2-yl)piperidine-1-carboxamide is its antimicrobial properties . Research indicates that derivatives of naphthyridine exhibit substantial antibacterial activity against various strains of bacteria, including resistant strains.
Case Studies and Findings
- A study highlighted the effectiveness of several naphthyridine derivatives against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus species. The compounds showed comparable or superior activity to standard antibiotics like ciprofloxacin and ofloxacin .
- Another investigation demonstrated that specific naphthyridine derivatives had improved activity against resistant bacterial strains, suggesting potential for developing new antibiotics .
Anticancer Properties
This compound has also been evaluated for its anticancer potential . The structural features of naphthyridine derivatives contribute to their ability to inhibit cancer cell proliferation.
Research Insights
- Studies have shown that certain naphthyridine compounds induce apoptosis in cancer cells by activating specific signaling pathways. For instance, some derivatives have been reported to inhibit the growth of human breast cancer cells through mechanisms involving cell cycle arrest and apoptosis induction .
- The compound's interaction with DNA and its ability to inhibit topoisomerases are critical in understanding its anticancer mechanisms .
Neuroprotective Effects
Emerging research suggests that naphthyridine derivatives may possess neuroprotective properties , making them candidates for treating neurodegenerative diseases.
Evidence from Studies
- Animal models have indicated that certain naphthyridine derivatives can protect neurons from oxidative stress and apoptosis, which are common features in neurodegenerative disorders like Alzheimer's disease .
- The modulation of neurotransmitter systems by these compounds may also contribute to their neuroprotective effects, although more detailed studies are needed to elucidate these mechanisms fully .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its therapeutic efficacy.
Key Findings
- Variations in substituents on the naphthyridine ring significantly influence biological activity. For example, modifications at specific positions have been shown to enhance antibacterial potency while reducing cytotoxicity .
- Computational studies using molecular docking have provided insights into how structural changes affect binding affinity to target enzymes and receptors, aiding in the design of more effective derivatives .
Summary Table of Applications
Mechanism of Action
The mechanism by which N-cyclohexyl-4-(1,8-naphthyridin-2-yl)piperidine-1-carboxamide exerts its effects is primarily through interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby inhibiting their activity. For example, it could inhibit bacterial DNA gyrase, leading to the disruption of DNA replication and cell death. The exact pathways involved depend on the specific biological context and the target organism.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Effects
Key structural variations among 1,8-naphthyridine derivatives include:
- Core modifications : Presence of oxo groups (e.g., 4-oxo-1,4-dihydro in ’s compound 5a7) versus fully aromatic systems.
- Substituents :
- N-Cyclohexyl group : Found in the target compound and 5a7 (), contributing to steric bulk and lipophilicity.
- Halogenated aromatic rings : 4-Chlorobenzyl in 5a7 (), 3-chloro-2-fluorobenzyl in compounds 31 and 33 (–5), which enhance electronic polarization and binding affinity.
- Piperazine/piperidine variants : Piperazine with trifluoromethylphenyl () or thiazole () versus piperidine in the target compound.
Key Research Findings and Implications
Structural Optimization : The cyclohexyl group balances lipophilicity and steric effects, whereas halogenated aromatic rings (–5) improve binding but complicate synthesis.
Synthetic Challenges : Bulky substituents (e.g., trifluoromethylphenyl in ) reduce yields, highlighting the need for optimized coupling strategies.
Biological Potential: Analogous compounds () with carboxamide linkages and heterocycles are explored for antimicrobial or kinase inhibition, suggesting similar applications for the target compound.
Biological Activity
N-cyclohexyl-4-(1,8-naphthyridin-2-yl)piperidine-1-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
This compound features a piperidine ring substituted with a cyclohexyl group and an naphthyridine moiety. This structural configuration is significant for its interaction with biological targets.
Research indicates that compounds containing naphthyridine derivatives often exhibit various biological activities, including:
- Antimicrobial Activity : Naphthyridine derivatives have shown efficacy against various bacterial strains. For instance, studies suggest that modifications in the naphthyridine structure can enhance antibacterial properties against pathogens like Staphylococcus aureus and Escherichia coli .
- Antihistaminic Effects : Similar compounds have been evaluated for their antihistaminic activity. In vivo studies demonstrated that certain derivatives could effectively relax bronchial tissues, indicating potential use in treating allergic reactions .
In Vitro Studies
In vitro studies have evaluated the biological activity of this compound and related compounds. Key findings include:
- Binding Affinity : Molecular docking studies have shown that naphthyridine derivatives can bind effectively to histamine receptors, suggesting their potential as antihistamines .
- Antiproliferative Activity : Some derivatives exhibit significant antiproliferative effects on cancer cell lines, indicating a possible role in cancer therapy .
In Vivo Studies
Animal model studies have provided insights into the pharmacodynamics of this compound:
- Bronchodilation : In guinea pig models, compounds similar to this compound demonstrated notable bronchorelaxant effects .
- Toxicity Profiles : Preliminary toxicity assessments suggest that while some naphthyridine derivatives are effective against pathogens, they may exhibit varying degrees of toxicity, necessitating further evaluation .
Case Studies
Several case studies highlight the therapeutic potential of naphthyridine derivatives:
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Case Study on Antihistaminic Activity :
- A study evaluated a series of naphthyridine derivatives for their ability to inhibit histamine-induced bronchoconstriction in guinea pigs. The most promising candidate exhibited an IC50 value comparable to existing antihistamines.
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Case Study on Anticancer Properties :
- In vitro experiments with cancer cell lines revealed that certain modifications to the naphthyridine structure led to enhanced cytotoxicity, suggesting avenues for developing new anticancer agents.
Data Table: Biological Activity Overview
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-cyclohexyl-4-(1,8-naphthyridin-2-yl)piperidine-1-carboxamide, and how can reaction progress be monitored?
- Methodological Answer : Synthesis typically involves multi-step reactions, including condensation of naphthyridine precursors with cyclohexyl-piperidine carboxamide intermediates. Key steps may utilize Na₂CO₃ and KI in DMF to facilitate coupling, as seen in analogous naphthyridine syntheses . Reaction progress is monitored via thin-layer chromatography (TLC) and electrospray ionization mass spectrometry (ESI-MS). Purification employs column chromatography (silica gel, 100–200 mesh) with gradient elution (e.g., 20–80% EtOAc in hexane) .
Q. How is the structural characterization of this compound performed to ensure purity and confirm its identity?
- Methodological Answer : Characterization relies on spectroscopic techniques:
- ¹H/¹³C NMR : Assigns proton and carbon environments, confirming substituent positions (e.g., cyclohexyl and naphthyridine moieties) .
- Mass Spectrometry (ESI-MS or HRMS) : Validates molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolves bond lengths/angles for structural validation, as applied to related naphthyridine derivatives .
Advanced Research Questions
Q. How does this compound interact with biological targets such as cannabinoid receptors, and what methodologies assess its selectivity?
- Methodological Answer : Docking studies using receptor models (e.g., CB1/CB2) predict binding modes. Affinity is quantified via competitive binding assays (e.g., Ki values using radiolabeled ligands like [³H]CP-55,940). Functional activity is assessed via [³⁵S]GTPγS binding to measure G-protein activation. For example, structurally related 1,8-naphthyridin-4(1H)-ones exhibit CB2 selectivity (Ki = 1.0–3.3 nM) through fluorobenzyl/cycloheptylamide substituents .
Q. What strategies resolve contradictions in reported biological activities of naphthyridine derivatives across studies?
- Methodological Answer : Discrepancies (e.g., antimicrobial vs. kinase inhibition results) may arise from structural variations (e.g., substituent effects) or assay conditions. Resolve via:
- Comparative SAR Analysis : Systematically modify substituents (e.g., cyclohexyl vs. morpholinomethyl groups) and test across standardized assays .
- Dose-Response Curves : Establish EC₅₀/IC₅₀ values under controlled pH/temperature conditions to isolate variable impacts .
- Meta-Analysis : Pool data from multiple studies (e.g., PubChem, journal archives) to identify trends .
Q. What in silico approaches predict the pharmacokinetic and pharmacodynamic properties of this compound?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Model interactions with lipid bilayers to predict membrane permeability .
- ADMET Profiling : Use tools like SwissADME to estimate absorption, CYP450 interactions, and toxicity risks .
- Free-Energy Perturbation (FEP) : Quantify binding free energy differences between CB1 and CB2 receptors to explain selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
